N1-cyclopropyl-N1-methylbenzene-1,4-diamine is an organic compound characterized by its unique structure, which includes a benzene ring with two amine substituents at the 1 and 4 positions, along with a cyclopropyl and a methyl group. The molecular formula for this compound is C10H14N2, and it is of significant interest in various scientific fields due to its potential applications in medicinal chemistry and materials science.
The compound can be synthesized through various chemical methods, primarily involving electrophilic aromatic substitution reactions. Its structural complexity allows for diverse applications in both research and industry.
N1-cyclopropyl-N1-methylbenzene-1,4-diamine belongs to the class of aromatic amines. Aromatic amines are compounds where one or more hydrogen atoms of an aromatic ring are replaced by an amino group (-NH2). This specific compound is notable for its dual amine functionality and the presence of a cyclopropyl group, which can influence its reactivity and biological activity.
The synthesis of N1-cyclopropyl-N1-methylbenzene-1,4-diamine typically involves:
N1-cyclopropyl-N1-methylbenzene-1,4-diamine features:
Property | Value |
---|---|
Molecular Formula | C10H14N2 |
Molecular Weight | 178.23 g/mol |
IUPAC Name | N1-cyclopropyl-N1-methylbenzene-1,4-diamine |
InChI | InChI=1S/C10H14N2/c1-12(11)9-5-3-7(6-4-9)8-10/h3-6,12H,4-5H2,1H3 |
N1-cyclopropyl-N1-methylbenzene-1,4-diamine can participate in several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The versatility in reactivity makes this compound valuable for synthetic applications.
The mechanism of action for N1-cyclopropyl-N1-methylbenzene-1,4-diamine primarily involves its interaction with biological targets. The presence of two amine groups enhances its ability to form hydrogen bonds with biological macromolecules like proteins or nucleic acids. This interaction can modulate enzyme activity or receptor binding, making it a candidate for therapeutic applications.
N1-cyclopropyl-N1-methylbenzene-1,4-diamine exhibits typical characteristics of aromatic amines:
The compound is stable under standard conditions but may react under specific conditions (e.g., strong acids or bases). Its reactivity profile allows it to be used as an intermediate in various organic syntheses.
N1-cyclopropyl-N1-methylbenzene-1,4-diamine has several potential applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4